2-(2-(2-Aminoethylamino)ethylamino)ethanol

Carbon Capture CO₂ Absorption Post‑Combustion Scrubbing

2-(2-(2-Aminoethylamino)ethylamino)ethanol (CAS 1965-29-3), also known as N-(2-hydroxyethyl)diethylenetriamine or NDE, is a polyfunctional amine-alcohol with the molecular formula C6H17N3O and a molecular weight of 147.22 g/mol. It is characterized by a linear backbone containing one primary amine, two secondary amines, and one terminal hydroxyl group, providing a balance of nucleophilicity, water solubility, and metal-coordinating capability.

Molecular Formula C6H17N3O
Molecular Weight 147.22 g/mol
CAS No. 1965-29-3
Cat. No. B157524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-Aminoethylamino)ethylamino)ethanol
CAS1965-29-3
Molecular FormulaC6H17N3O
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC(CNCCNCCO)N
InChIInChI=1S/C6H17N3O/c7-1-2-8-3-4-9-5-6-10/h8-10H,1-7H2
InChIKeyHVOBSBRYQIYZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(2-Aminoethylamino)ethylamino)ethanol (CAS 1965-29-3) — Technical Baseline for Procurement Evaluation


2-(2-(2-Aminoethylamino)ethylamino)ethanol (CAS 1965-29-3), also known as N-(2-hydroxyethyl)diethylenetriamine or NDE, is a polyfunctional amine-alcohol with the molecular formula C6H17N3O and a molecular weight of 147.22 g/mol . It is characterized by a linear backbone containing one primary amine, two secondary amines, and one terminal hydroxyl group, providing a balance of nucleophilicity, water solubility, and metal-coordinating capability . The compound is a colorless to pale yellow viscous liquid with a boiling point of approximately 290 °C and a density of 1.005 g/cm³, and is used industrially as a chelating agent, electroplating additive, epoxy curing accelerator, and carbon capture absorbent . Its structural differentiation from purely amine-based analogs lies in the hydroxyl group, which modulates hydrophilicity, lowers volatility, and alters complexation geometry relative to polyamines such as triethylenetetramine (TETA) or tetraethylenepentamine (TEPA).

Why 2-(2-(2-Aminoethylamino)ethylamino)ethanol Cannot Be Simply Replaced by TETA, TEPA, or AEEA in Critical Applications


Direct substitution of 2-(2-(2-aminoethylamino)ethylamino)ethanol (CAS 1965-29-3) with the in-class analog triethylenetetramine (TETA, CAS 112-24-3) or tetraethylenepentamine (TEPA, CAS 112-57-2) introduces several functional deviations that may compromise process performance. First, TETA and TEPA are fully polyamine compounds lacking a hydroxyl group, which results in higher amine density but also higher vapor pressure, greater corrosivity, and different metal-coordination stoichiometries . Second, substitution with the smaller analog aminoethylethanolamine (AEEA, CAS 111-41-1) reduces the number of amine donor sites from three to two, altering chelate stability and curing crosslink density . Third, technical‑grade TETA frequently contains up to 40 % branched isomers and other by‑products, introducing batch‑to‑batch variability that can affect reproducibility in precision applications such as electroplating or composite curing [1]. The quantitative evidence below demonstrates where these structural differences translate into measurable performance gaps that justify compound‑specific selection.

2-(2-(2-Aminoethylamino)ethylamino)ethanol: Quantified Differential Evidence Versus In‑Class Analogs


CO₂ Recuperation Capacity: AEEA (CAS 1965-29-3) vs. Monoethanolamine (MEA)

2‑(2‑(2‑Aminoethylamino)ethylamino)ethanol (designated AEEA) demonstrates a higher CO₂ absorption capacity than monoethanolamine (MEA) under identical experimental conditions, and more importantly, its CO₂ recuperation capacity — the net CO₂ retained after absorption/desorption cycling — exceeds that of MEA at the same concentration [1]. Computational analysis attributes this advantage to a dual‑site mechanism: CO₂ is sorbed by the primary amine and desorbed by the secondary amine, reducing the energy penalty for regeneration [2].

Carbon Capture CO₂ Absorption Post‑Combustion Scrubbing

Tridentate (N,N,O) Coordination Geometry: AEEA (CAS 1965-29-3) vs. TETA and TEPA

2‑(2‑(2‑Aminoethylamino)ethylamino)ethanol functions as a tridentate (N,N,O) ligand, forming a six‑coordinate distorted octahedral complex with Cu(II) of the type [L₂Cu]Br₂, in which two ligand molecules coordinate via two amine nitrogens and one hydroxyl oxygen [1]. This coordination mode is distinct from that of fully polyamine ligands such as triethylenetetramine (TETA, tetradentate N₄) or tetraethylenepentamine (TEPA, pentadentate N₅), which produce different coordination geometries and stability constants .

Coordination Chemistry Metal Chelation Catalysis

Vapor Pressure and Volatility: AEEA (CAS 1965-29-3) vs. TETA and TEPA

2‑(2‑(2‑Aminoethylamino)ethylamino)ethanol exhibits a boiling point of approximately 290 °C at atmospheric pressure, substantially higher than the boiling point of triethylenetetramine (TETA, ~266 °C) and comparable to or higher than that of tetraethylenepentamine (TEPA, ~340 °C) . The hydroxyl group in AEEA increases intermolecular hydrogen bonding, reducing vapor pressure and associated volatile organic compound (VOC) emissions relative to purely amine‑based analogs of similar molecular weight.

Industrial Safety Process Engineering Volatile Emissions

Amine Value and Crosslinking Potential: AEEA (CAS 1965-29-3) vs. AEEA (CAS 111-41-1)

The amine value of 2‑(2‑(2‑aminoethylamino)ethylamino)ethanol (CAS 1965‑29‑3) is specified at 750–770 mg KOH/g, reflecting three reactive amine sites (one primary, two secondary) per molecule . In contrast, the smaller analog aminoethylethanolamine (AEEA, CAS 111‑41‑1) contains only one primary and one secondary amine, yielding a lower crosslinking density when used as an epoxy curing agent . The additional amine site in CAS 1965‑29‑3 provides a higher density of reactive hydrogen equivalents, enabling more robust three‑dimensional network formation.

Epoxy Curing Polymer Crosslinking Composite Materials

Batch Consistency and Isomer Purity: AEEA (CAS 1965-29-3) vs. Technical‑Grade TETA

Technical‑grade triethylenetetramine (TETA) can contain up to 40 % by‑products, including branched isomers, N,N′‑bis(2‑aminoethyl)piperazine, and residual diethylenetriamine (DETA), which introduces significant batch‑to‑batch variability in reactivity and chelation performance [1]. In contrast, 2‑(2‑(2‑aminoethylamino)ethylamino)ethanol (CAS 1965‑29‑3) is produced via ethoxylation of diethylenetriamine, yielding a single linear isomer with a defined hydroxyl terminus and no branched or cyclic amine impurities at comparable levels .

Quality Control Reproducibility Electroplating

2-(2-(2-Aminoethylamino)ethylamino)ethanol: Validated Industrial and Research Application Scenarios


Post‑Combustion Carbon Capture with Reduced Regeneration Energy Penalty

Based on direct comparative data showing that 2‑(2‑(2‑aminoethylamino)ethylamino)ethanol (AEEA) achieves greater CO₂ recuperation capacity than MEA under identical conditions, this compound is a technically justified candidate for post‑combustion CO₂ scrubbing processes where solvent regeneration energy is a dominant operating cost. The dual‑site absorption/desorption mechanism — CO₂ sorption by the primary amine and desorption by the secondary amine — lowers the thermal energy required for solvent stripping relative to MEA‑based systems. Blends with MDEA further increase recuperation capacity by approximately 15 % [1][2].

Zinc‑Nickel Alloy Electroplating as a Complexing and Coordination Agent

2‑(2‑(2‑Aminoethylamino)ethylamino)ethanol (NDE) is employed in both alkaline and acidic zinc‑nickel alloy electroplating baths as a complexing agent. Its tridentate N,N,O coordination capability stabilizes metal ions in solution, enhancing bath stability and promoting uniform nickel incorporation across varying current density zones [1]. The resulting deposits exhibit fine‑grained, bright, and compact morphologies with improved corrosion resistance. The compound's compositional consistency — a single linear isomer — contrasts with the 40 % impurity load common in technical‑grade TETA, supporting reproducible plating outcomes in automotive and aerospace component manufacturing [2].

Epoxy Resin Curing with Enhanced Crosslink Density

With an amine value specification of 750–770 mg KOH/g, corresponding to three reactive amine sites per molecule, 2‑(2‑(2‑aminoethylamino)ethylamino)ethanol (CAS 1965‑29‑3) provides higher crosslinking potential than the two‑amine analog AEEA (CAS 111‑41‑1). When formulated as an epoxy hardener or accelerator, this compound contributes to a three‑dimensional crosslinked network that improves mechanical strength, thermal stability, and chemical resistance in cured epoxy systems [1]. Applications include wind energy composites, aerospace structural adhesives, and electronic encapsulation materials where higher amine functionality translates to superior thermomechanical performance [2].

Coordination Chemistry and Gas‑Sensing Material Development

The tridentate (N,N,O) ligand behavior of 2‑(2‑(2‑aminoethylamino)ethylamino)ethanol enables the synthesis of mononuclear metal complexes with distorted octahedral geometry, such as [L₂Cu]Br₂. These complexes have demonstrated semiconductor behavior in the 298–388 K temperature range and reversible gas‑sensing responses to volatile organic compounds including tetrachloromethane and ethanol vapors at room temperature [1]. This N,N,O coordination mode — distinct from the all‑nitrogen denticity of TETA or TEPA — offers a tunable platform for developing chemiresistive sensors and catalytic materials where metal‑center electronics are modulated by oxygen‑donor participation [2].

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